2-(2-Bromophenoxy)-N,N-dimethylethanamine 2-(2-Bromophenoxy)-N,N-dimethylethanamine
Brand Name: Vulcanchem
CAS No.: 886851-37-2
VCID: VC2325193
InChI: InChI=1S/C10H14BrNO/c1-12(2)7-8-13-10-6-4-3-5-9(10)11/h3-6H,7-8H2,1-2H3
SMILES: CN(C)CCOC1=CC=CC=C1Br
Molecular Formula: C10H14BrNO
Molecular Weight: 244.13 g/mol

2-(2-Bromophenoxy)-N,N-dimethylethanamine

CAS No.: 886851-37-2

Cat. No.: VC2325193

Molecular Formula: C10H14BrNO

Molecular Weight: 244.13 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Bromophenoxy)-N,N-dimethylethanamine - 886851-37-2

Specification

CAS No. 886851-37-2
Molecular Formula C10H14BrNO
Molecular Weight 244.13 g/mol
IUPAC Name 2-(2-bromophenoxy)-N,N-dimethylethanamine
Standard InChI InChI=1S/C10H14BrNO/c1-12(2)7-8-13-10-6-4-3-5-9(10)11/h3-6H,7-8H2,1-2H3
Standard InChI Key OUWAXRLVNYTZJK-UHFFFAOYSA-N
SMILES CN(C)CCOC1=CC=CC=C1Br
Canonical SMILES CN(C)CCOC1=CC=CC=C1Br

Introduction

Chemical Identity and Structure

2-(2-Bromophenoxy)-N,N-dimethylethanamine (CAS: 886851-37-2) is an organic compound with a brominated phenoxy group connected to a dimethylethanamine moiety. The compound features a 2-bromophenyl ring connected via an oxygen atom to an ethyl chain that terminates with a dimethylamine group . This structural arrangement contributes to its utility in pharmaceutical applications and its ability to serve as a precursor in various synthetic pathways.

Basic Identification

The compound is formally identified through several standard chemical identifiers, as detailed in the following table:

PropertyValue
CAS Number886851-37-2
IUPAC Name2-(2-bromophenoxy)-N,N-dimethylethan-1-amine
Molecular FormulaC₁₀H₁₄BrNO
MDL NumberMFCD03719321
SMILES NotationCN(C)CCOC1=CC=CC=C1Br
Synonyms[2-(2-bromophenoxy)ethyl]dimethylamine, 2-(2-Dimethylaminoethoxy)-bromobenzene

Table 1: Chemical identifiers of 2-(2-Bromophenoxy)-N,N-dimethylethanamine

The compound's structure includes a bromine atom at the ortho position (2-position) of the phenyl ring, which distinguishes it from similar compounds with bromine at para (4-position) or meta (3-position) configurations .

Physical and Chemical Properties

2-(2-Bromophenoxy)-N,N-dimethylethanamine possesses distinct physical and chemical characteristics that influence its handling, storage, and application in various contexts. These properties are crucial for researchers working with this compound.

Physical Properties

The compound exhibits the following physical properties:

PropertyValue
Molecular Weight244.1283 g/mol
Physical AppearanceLight Brown Liquid
Density1.309 g/cm³
Boiling Point281.6 °C at 760 mmHg
Melting PointNot explicitly reported
SolubilitySoluble in common organic solvents

Table 2: Physical properties of 2-(2-Bromophenoxy)-N,N-dimethylethanamine

Spectral Characteristics

The compound's structure can be confirmed through standard analytical techniques including Infrared Spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. Product specifications typically include:

TestSpecification
AppearanceLight Brown Liquid
Purity (%)94.5-100
Infrared SpectrumConforms to Structure
NMRConforms to Structure

Table 3: Analytical specifications for 2-(2-Bromophenoxy)-N,N-dimethylethanamine

Storage ParameterRecommendation
Temperature2-8°C
Long-term StorageCool, dry place
Shipping ConditionNot classified as hazardous material
Stock Solution Storage-80°C (use within 6 months), -20°C (use within 1 month)

Table 4: Recommended storage conditions for 2-(2-Bromophenoxy)-N,N-dimethylethanamine

Solution Preparation

For research applications requiring solution preparation, the following dilution table provides guidance:

Preparation Volume1 mg5 mg10 mg
1 mM4.0962 mL20.481 mL40.9621 mL
5 mM0.8192 mL4.0962 mL8.1924 mL
10 mM0.4096 mL2.0481 mL4.0962 mL

Table 5: Stock solution preparation guide for 2-(2-Bromophenoxy)-N,N-dimethylethanamine

Applications and Significance

2-(2-Bromophenoxy)-N,N-dimethylethanamine has significant applications in pharmaceutical research and development, particularly as an intermediate compound.

Pharmaceutical Applications

The compound plays a crucial role in the pharmaceutical industry as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its primary applications include:

  • Serving as a precursor in the development of drugs targeting neurological and psychiatric disorders, particularly those involving neurotransmitter systems modulation .

  • Facilitating research focused on receptor interactions, which is essential for understanding drug mechanisms and efficacy .

  • Contributing to the design of novel therapeutic agents with potential anxiolytic or antidepressant properties .

The structural features of 2-(2-Bromophenoxy)-N,N-dimethylethanamine make it particularly valuable in medicinal chemistry. The dimethylamine group provides a tertiary amine center that can participate in hydrogen bonding and other interactions with biological targets, while the bromine atom serves as a potential site for further functionalization or as a leaving group in synthetic pathways.

Research Applications

In research settings, the compound is utilized for:

  • Structure-activity relationship (SAR) studies for novel drug candidates targeting psychiatric disorders .

  • Investigation of pharmacological mechanisms related to neurotransmitter systems, particularly those involving histamine receptors and related signaling pathways .

  • Serving as a building block in the creation of more complex molecular structures with specific biological activities.

Comparative Analysis

2-(2-Bromophenoxy)-N,N-dimethylethanamine belongs to a family of structurally related compounds with varying substituent positions and analogous functional groups. Understanding these relationships helps contextualize its properties and applications.

Structural Isomers and Analogs

The following table compares 2-(2-Bromophenoxy)-N,N-dimethylethanamine with its isomers and structurally related compounds:

CompoundCAS NumberKey Structural Difference
2-(2-Bromophenoxy)-N,N-dimethylethanamine886851-37-2Bromine at 2-position (ortho)
2-(3-Bromophenoxy)-N,N-dimethylethanamineNot specified in search resultsBromine at 3-position (meta)
2-(4-Bromophenoxy)-N,N-dimethylethanamine2474-07-9Bromine at 4-position (para)
2-(2-Bromophenyl)-N,N-diethylethanamine64024-82-4Direct C-C bond instead of ether; diethyl instead of dimethyl
Morpholine, 4-[2-(2-bromophenoxy)ethyl]-101558-72-9Morpholine ring instead of dimethylamine

Table 6: Comparison of 2-(2-Bromophenoxy)-N,N-dimethylethanamine with structural analogs

These structural variations can significantly impact the compounds' physical properties, reactivity, and biological activities, highlighting the importance of the specific arrangement of atoms in 2-(2-Bromophenoxy)-N,N-dimethylethanamine for its intended applications.

SpecificationValue
Purity≥95%
Available QuantitiesTypically 50 mg to 5 g
PricingVaries by supplier and quantity
Quality ControlTypically includes NMR, IR, and purity analysis
Intended UseResearch purposes only, not for human or veterinary use

Table 7: Commercial specifications for 2-(2-Bromophenoxy)-N,N-dimethylethanamine

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